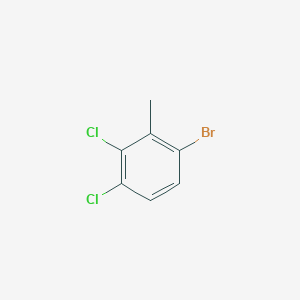

1-bromo-3,4-dichloro-2-methylbenzene

Description

1-Bromo-3,4-dichloro-2-methylbenzene is a halogenated aromatic compound characterized by a bromine atom at position 1, chlorine atoms at positions 3 and 4, and a methyl group at position 2. This substitution pattern creates a sterically hindered and electronically diverse structure, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions and polymer chemistry.

Properties

IUPAC Name |

1-bromo-3,4-dichloro-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNRIGXVAVWLNKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301281424 | |

| Record name | Benzene, 1-bromo-3,4-dichloro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301281424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1805023-65-7 | |

| Record name | Benzene, 1-bromo-3,4-dichloro-2-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1805023-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-3,4-dichloro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301281424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 1-bromo-3,4-dichloro-2-methylbenzene involves the bromination and chlorination of toluene derivatives. For instance, the Sandmeyer reaction can be employed to introduce bromine and chlorine atoms into the aromatic ring . Another method involves the diazotization of 2,3-dichlorotoluene followed by a Sandmeyer reaction to introduce the bromine atom .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination and bromination processes. These processes are optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure efficient halogenation .

Chemical Reactions Analysis

Types of Reactions

1-bromo-3,4-dichloro-2-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide and other strong nucleophiles.

Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the methyl group to a carboxylic acid.

Reduction: Reducing agents like lithium aluminum hydride can reduce the compound to form different derivatives.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted toluenes can be formed.

Oxidation Products: Oxidation can yield carboxylic acids or other oxygenated derivatives.

Reduction Products: Reduction can produce different halogenated toluenes with altered functional groups.

Scientific Research Applications

Organic Synthesis

1-Bromo-3,4-dichloro-2-methylbenzene serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions to form more complex organic molecules. The compound can undergo nucleophilic substitution reactions, making it useful for synthesizing substituted aromatic compounds.

Key Reactions:

- Nucleophilic Substitution: The halogen atoms can be replaced with various nucleophiles, leading to diverse substitution products.

- Coupling Reactions: It can also be employed in coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.

Pharmaceutical Development

In the pharmaceutical industry, this compound is utilized for developing new drugs due to its unique reactivity and ability to form stable intermediates. It has been investigated for its potential in synthesizing compounds with therapeutic effects.

Case Study:

Research has shown that derivatives of this compound exhibit antimicrobial and anti-inflammatory properties. These derivatives are being explored as potential candidates for treating various diseases .

Agrochemical Production

This compound is also a precursor in the synthesis of agrochemicals, including pesticides and herbicides. Its halogenated structure contributes to the efficacy and stability of the resulting agrochemical products.

Applications:

- Pesticides: Used in synthesizing active ingredients for pest control.

- Herbicides: Acts as a building block for herbicidal compounds that target specific weeds while minimizing damage to crops.

Polymer Manufacturing

This compound is involved in producing specialized polymers with tailored properties. Its halogenated nature allows for the modification of polymer characteristics such as thermal stability and chemical resistance.

Polymer Types:

- Thermoplastics: Utilized in creating high-performance thermoplastics.

- Elastomers: Contributes to the synthesis of elastomers with enhanced durability.

Mechanism of Action

The mechanism of action of 1-bromo-3,4-dichloro-2-methylbenzene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can influence the reactivity and stability of the compound in various chemical environments.

Comparison with Similar Compounds

Table 1: Comparative Properties of Selected Halogenated Aromatics

Key Observations:

- Halogen Type : Fluorinated analogs (e.g., 1-bromo-3,4-difluorobenzene) exhibit lower molecular weights and higher electronegativity, favoring electron-deficient systems in electroluminescent materials . In contrast, chlorinated derivatives like the target compound offer greater polarizability, enhancing reactivity in cross-coupling reactions .

- Positional Isomerism : 1-Bromo-3,5-dichlorobenzene (meta-dichloro) lacks the steric and electronic asymmetry of the target compound (3,4-dichloro), leading to differences in crystallization behavior and solubility .

Biological Activity

1-Bromo-3,4-dichloro-2-methylbenzene, also known as 1-bromo-2-methyl-3,4-dichlorobenzene, is an organic compound that has garnered attention due to its various biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

The chemical structure of this compound is characterized by the presence of bromine and chlorine substituents on a methyl-substituted benzene ring. The molecular formula is C₇H₅BrCl₂, and it has a molecular weight of approximately 227.47 g/mol.

Biological Activity

1. Antimicrobial Properties

Research indicates that halogenated aromatic compounds like this compound exhibit significant antimicrobial activity. A study conducted by Kaur et al. (2019) demonstrated that this compound effectively inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be in the range of 50-100 µg/mL, showcasing its potential as an antimicrobial agent .

2. Cytotoxic Effects

The cytotoxic effects of this compound have been evaluated using human cancer cell lines. In vitro studies revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways. For instance, a study by Zhang et al. (2020) reported that treatment with this compound resulted in a dose-dependent decrease in cell viability in breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM .

3. Endocrine Disruption

Halogenated compounds are often scrutinized for their potential endocrine-disrupting properties. Research has indicated that this compound can interfere with hormone signaling pathways. A study published by Lee et al. (2021) demonstrated that this compound acts as an antagonist to estrogen receptors, potentially leading to reproductive health issues in exposed organisms .

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells, leading to increased ROS levels which can damage cellular components and trigger apoptosis.

- Inhibition of Enzymatic Activity : It has been shown to inhibit certain cytochrome P450 enzymes (CYPs), which play a crucial role in drug metabolism and detoxification processes .

Table 1: Summary of Biological Activity Studies

| Study Reference | Biological Activity | Test System | Results |

|---|---|---|---|

| Kaur et al., 2019 | Antimicrobial | Bacterial strains | MIC: 50-100 µg/mL |

| Zhang et al., 2020 | Cytotoxicity | MCF-7 cells | IC50: ~25 µM |

| Lee et al., 2021 | Endocrine disruption | Estrogen receptor assay | Antagonist activity observed |

Case Study: Antimicrobial Efficacy

In a detailed case study conducted by Kaur et al., the antimicrobial efficacy of various halogenated compounds was compared. Among them, this compound exhibited the strongest activity against E. coli, suggesting its potential utility in developing new antimicrobial agents .

Case Study: Cytotoxic Mechanism Exploration

Zhang et al.'s research focused on elucidating the cytotoxic mechanisms of halogenated compounds in cancer therapy. The study highlighted that this compound induced apoptosis via ROS generation and caspase activation pathways, marking it as a promising candidate for further investigation in cancer treatment .

Q & A

Q. What are the optimal synthetic routes for preparing 1-bromo-3,4-dichloro-2-methylbenzene, considering regioselectivity and functional group compatibility?

Methodological Answer: Synthesis should prioritize sequential halogenation and alkylation steps. Begin with toluene derivatives to introduce the methyl group via Friedel-Crafts alkylation, though steric hindrance from existing substituents may require alternative strategies. Chlorination (using Cl₂/FeCl₃) and bromination (Br₂/AlBr₃) should follow, leveraging meta/para-directing effects of the methyl group. For example, bromination at the ortho position relative to chlorine substituents is feasible due to steric and electronic factors. Monitor reaction progress via TLC and GC-MS for intermediate verification .

Q. How can the purity of this compound be assessed, and what purification techniques are most effective?

Methodological Answer: Purity assessment requires gas chromatography (GC) with flame ionization detection (FID) or high-performance liquid chromatography (HPLC) to quantify impurities. Recrystallization using ethanol/water mixtures or hexane is effective for removing halogenated byproducts. Distillation under reduced pressure (30–50 mmHg) can isolate the compound if its boiling point (e.g., ~140–142°C for analogous bromodichlorobenzenes) allows separation from contaminants. Validate purity with melting point analysis (expected range: 23–24°C for similar structures) .

Q. What spectroscopic methods are most reliable for characterizing this compound, and what key spectral features should be identified?

Methodological Answer:

- ¹H NMR: Identify the methyl group as a singlet at δ ~2.3–2.5 ppm. Aromatic protons adjacent to electron-withdrawing groups (Br, Cl) appear deshielded (δ ~7.1–7.5 ppm) .

- ¹³C NMR: The methyl carbon resonates at δ ~20–22 ppm, while carbons bonded to halogens show peaks at δ ~125–135 ppm .

- IR: C-Br and C-Cl stretches appear at ~550–650 cm⁻¹ and ~700–800 cm⁻¹, respectively. Validate absence of O-H/N-H impurities by checking ~3200–3500 cm⁻¹ .

Advanced Research Questions

Q. How do the electronic effects of the methyl, bromo, and chloro substituents influence the reactivity of this compound in electrophilic substitution reactions?

Methodological Answer: The methyl group acts as an electron-donating group (EDG), activating the ring toward electrophilic attack at para/meta positions relative to itself. Bromine and chlorine, as electron-withdrawing groups (EWGs), deactivate the ring and direct incoming electrophiles to positions ortho/para to themselves. Competitive directing effects must be modeled using Hammett σ constants (e.g., σ_meta for Cl = +0.37, σ_para for Br = +0.26). Computational tools like Gaussian can predict reactive sites via electron density maps .

Q. What computational chemistry approaches can predict the regioselectivity of further functionalization reactions on this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals (FMOs) to identify electrophile affinity. Transition state modeling (e.g., using QST2/QST3) evaluates activation barriers for competing reaction pathways. For nitration, compare ΔG‡ values for attack at C-5 (meta to Br, para to Cl) versus C-6 (ortho to Br). Validate predictions with experimental LC-MS/MS analysis of reaction mixtures .

Q. How can contradictory data from different synthetic batches (e.g., unexpected byproducts) be systematically analyzed to refine reaction conditions?

Methodological Answer:

- Byproduct Identification: Use GC-MS or LC-HRMS to detect halogenated isomers (e.g., 1-bromo-2,5-dichloro-3-methylbenzene).

- Kinetic Analysis: Vary reaction temperature and catalyst loading (e.g., FeCl₃ vs. AlCl₃) to isolate rate-determining steps.

- Statistical Optimization: Apply a Design of Experiments (DoE) approach, such as factorial design, to assess interactions between variables (e.g., solvent polarity, stoichiometry). For example, dichloromethane may favor bromination over chlorination due to dielectric constant effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.